molecular formula C13H19Cl2NO B1424558 2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219960-99-2

2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1424558
CAS RN: 1219960-99-2
M. Wt: 276.2 g/mol
InChI Key: CSRBDJJCLFGNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-[2-(3-Chlorophenoxy)ethyl]piperidine hydrochloride” can be represented by the SMILES string ClC1=CC=CC(OCCC2CCCNC2)=C1 . The InChI key for this compound is IILDPWLLLDABKQ-UHFFFAOYSA-N .

Scientific Research Applications

Metabolic Activity in Obese Rats

3-Hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, a related compound, has been studied for its metabolic activity in obese rats. It was found to cause reduced food intake and weight gain in obese (fa/fa) rats, with an observed increase in free fatty acid concentration after 12 days of treatment (Massicot, Steiner, & Godfroid, 1985).

Synthesis and Antimicrobial Activities

The synthesis of a structurally similar compound, (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride, and its antimicrobial activities have been explored. This compound showed moderate activities against various microbes including E. coli, B. subtilis, methicillin-susceptible S. aureus, methicillin-resistant S. aureus, and C. albicans (Ovonramwen, Owolabi, & Oviawe, 2019).

Effect on Feeding Behavior

Another related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, was tested for its effect on feeding behavior. It was found to affect the satiety center by reducing gold thioglucose-induced obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Piperidine Derivatives as Potential Antihypertensive Agents

A study on the synthesis of piperidine derivatives with a quinazoline ring system, including compounds like 1-[2-hydroxy-2-(3, 4-methylenedioxyphenyl)ethyl]-4-(2, 4-dioxo-1, 2, 3, 4-tetrahydro-3-quinazolinyl)piperidine, demonstrated potential antihypertensive activity in the spontaneously hypertensive rat model (Takai, Obase, Teranishi, Karasawa, Kubo, Shuto, Kasuya, & Shigenobu, 1986).

Lipolytic Effects

The compound 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, was studied for its lipolytic effects. It was found to increase glycerol release from white adipocytes or brown adipose tissue in a dose-dependent manner (Massicot, Falcou, Steiner, & Godfroid, 1986).

Novel Piperidine Derivatives with Anti-Acetylcholinesterase Activity

A series of novel 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives was synthesized and evaluated for their anti-acetylcholinesterase activity. Substitutions on the benzamide significantly increased the activity, suggesting potential applications in neuropharmacology (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

properties

IUPAC Name

2-[2-(3-chlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO.ClH/c14-11-4-3-6-13(10-11)16-9-7-12-5-1-2-8-15-12;/h3-4,6,10,12,15H,1-2,5,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRBDJJCLFGNBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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